molecular formula C19H24N8O B12269821 4-[6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

4-[6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

Cat. No.: B12269821
M. Wt: 380.4 g/mol
InChI Key: DBPMHQNDLKZJMB-UHFFFAOYSA-N
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Description

4-[6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex heterocyclic compound. It features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications. This compound is of interest in medicinal chemistry due to its potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-[6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (Akt).

    Pyrazolo[3,4-d]pyrimidine derivatives: Exhibiting anticancer activity.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: Used as antiproliferative agents .

Uniqueness

4-[6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of pyrrolo[3,2-d]pyrimidine and morpholine rings makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C19H24N8O

Molecular Weight

380.4 g/mol

IUPAC Name

4-[6-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C19H24N8O/c1-14-12-15-18(22-14)19(21-13-20-15)27-6-4-25(5-7-27)16-2-3-17(24-23-16)26-8-10-28-11-9-26/h2-3,12-13,22H,4-11H2,1H3

InChI Key

DBPMHQNDLKZJMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5

Origin of Product

United States

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